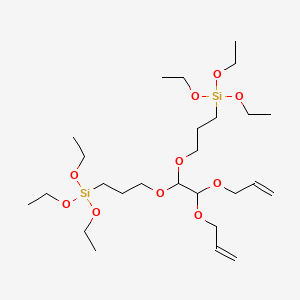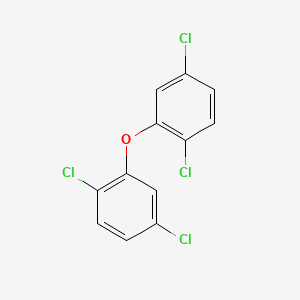
2,6-Dimethyloctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its use in the fragrance industry due to its pleasant odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctanal can be synthesized through various methods. One common method involves the oxidation of 2,6-dimethyloctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 2,6-dimethyl-1-octene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,6-Dimethyloctanal can be further oxidized to 2,6-dimethyloctanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,6-dimethyloctanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: 2,6-Dimethyloctanoic acid
Reduction: 2,6-Dimethyloctanol
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
2,6-Dimethyloctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyloctanal primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. On a molecular level, the aldehyde group can form hydrogen bonds with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparaison Avec Des Composés Similaires
6-Methoxy-2,6-dimethyloctanal: This compound is similar in structure but contains a methoxy group, which imparts a different odor profile.
2,6-Dimethyloctane: This is the corresponding alkane, lacking the aldehyde group, and thus has different chemical properties and applications.
2,6-Dimethyloctanoic acid: The oxidized form of 2,6-Dimethyloctanal, used in different industrial applications.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which makes it highly reactive and versatile in chemical synthesis. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
7779-07-9 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2,6-dimethyloctanal |
InChI |
InChI=1S/C10H20O/c1-4-9(2)6-5-7-10(3)8-11/h8-10H,4-7H2,1-3H3 |
Clé InChI |
CBOBADCVMLMQRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)C=O |
Point d'ébullition |
196.00 to 197.00 °C. @ 760.00 mm Hg |
Densité |
0.825 (20°, d-isomer) |
Description physique |
colourless liquid with a powerful, sweet fruit odour |
Solubilité |
insoluble in water; soluble in alcohol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)



![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)





